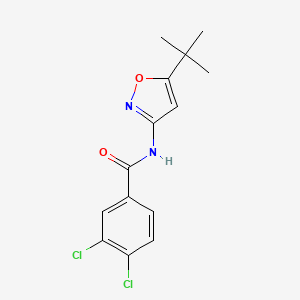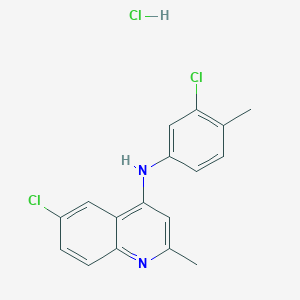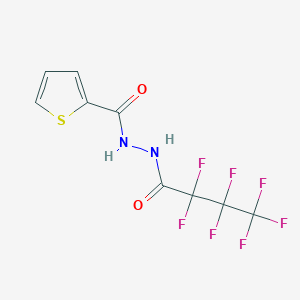![molecular formula C22H32ClN3O2 B4881370 4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B4881370.png)
4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CR845 and is a kappa-opioid receptor agonist. CR845 has been studied for its potential use in treating various medical conditions, including pain, pruritus, and depression.
Mechanism of Action
CR845 acts as a kappa-opioid receptor agonist, which produces analgesic effects by inhibiting the release of neurotransmitters involved in pain signaling. Additionally, CR845 has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects. The compound also acts on other receptors, including the mu-opioid receptor, which may contribute to its anti-pruritic effects.
Biochemical and Physiological Effects:
CR845 has been shown to produce analgesic effects in preclinical studies, with a potency similar to that of morphine. Additionally, the compound has been shown to have anti-pruritic effects, reducing itching in animal models. CR845 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models. The compound has been well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
CR845 has several advantages for lab experiments, including its high potency and selectivity for the kappa-opioid receptor. The compound is also water-soluble, making it easy to administer in animal studies. However, CR845 has limitations, including its relatively short half-life, which may limit its clinical use. Additionally, the compound has been shown to produce sedative effects at high doses, which may limit its use in some applications.
Future Directions
For CR845 research include further studies on its potential use in treating pain, pruritus, and depression. Additionally, researchers may explore the use of CR845 in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to understand the long-term safety and efficacy of CR845 in humans. Finally, researchers may explore the use of CR845 in other medical conditions, including addiction and anxiety disorders.
Synthesis Methods
The synthesis of CR845 involves several steps, including the reaction of 4-chloro-2-nitrophenol with 4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine-1-carboxylic acid, followed by reduction with sodium borohydride. The final step involves the reaction of the resulting amine with formaldehyde and paraformaldehyde to obtain CR845. The synthesis method has been optimized to produce high yields of pure CR845.
Scientific Research Applications
CR845 has been extensively studied for its potential use in treating various medical conditions. The compound has been shown to have analgesic effects, making it a potential treatment for pain. Additionally, CR845 has been studied for its anti-pruritic effects, making it a potential treatment for pruritus. CR845 has also been studied for its potential use in treating depression, with promising results in preclinical studies.
properties
IUPAC Name |
[1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32ClN3O2/c23-19-3-4-21(27)18(15-19)16-24-11-7-20(8-12-24)25-13-5-17(6-14-25)22(28)26-9-1-2-10-26/h3-4,15,17,20,27H,1-2,5-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGPKZLMWPUGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-[(5-Chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)
![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)
![5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4881352.png)


![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)

![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4881402.png)
![1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881408.png)